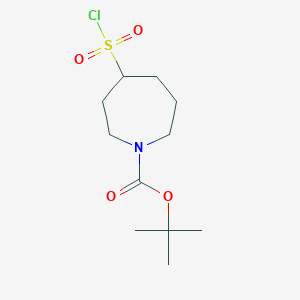

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Description

Properties

Molecular Formula |

C11H20ClNO4S |

|---|---|

Molecular Weight |

297.80 g/mol |

IUPAC Name |

tert-butyl 4-chlorosulfonylazepane-1-carboxylate |

InChI |

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 |

InChI Key |

JRXYPGJLHUSTMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of Azepane Derivatives

The most common approach involves reacting tert-butyl-protected azepane intermediates with chlorosulfonation agents. Two primary pathways are documented:

Pathway A: Chlorosulfonic Acid-Mediated Sulfonation

-

Reagents : Chlorosulfonic acid (ClSO₃H), tert-butyl 4-aminopiperidine-1-carboxylate.

-

Conditions :

-

Solvent: Dichloromethane (DCM) or chloroform.

-

Temperature: 0–5°C (initial), then room temperature.

-

Time: 4–6 hours.

-

-

Mechanism :

Pathway B: Gas-Phase Sulfur Trioxide/Hydrogen Chloride Reaction

-

Reagents : SO₃ gas, HCl gas.

-

Conditions :

-

Reactor: Chlorosulfonic acid synthesizer.

-

Temperature: 110–150°C.

-

Pressure: Micro-positive pressure (1–2 atm).

-

-

Procedure :

Stepwise Protection and Sulfonation

Boc Protection Followed by Sulfonation

A two-step method optimizes yield and purity:

Step 1: Boc Protection of Azepane

Step 2: Chlorosulfonation

-

Reagents : Chlorosulfonic acid (1.5 eq).

-

Conditions :

Optimization Parameters

Solvent and Temperature Effects

Catalytic Additives

-

Cesium Fluoride (CsF) : Enhances nucleophilic displacement in sulfonate formation (yield: 58–60%).

-

Potassium Carbonate (K₂CO₃) : Facilitates SN2 reactions in polar aprotic solvents (e.g., NMP, yield: 95%).

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

Scalability

-

Issue : Exothermic reactions at industrial scales.

-

Solution : Gradual reagent addition and jacketed reactor cooling.

Comparative Analysis of Methods

| Method | Pros | Cons | Yield Range (%) |

|---|---|---|---|

| Direct ClSO₃H | High purity, short reaction time | Moisture-sensitive reagents | 70–85 |

| Gas-Phase (SO₃/HCl) | Scalable, minimal byproducts | High-energy input, specialized equipment | 90–95 |

| Stepwise Protection | Better control over intermediates | Multi-step, longer synthesis time | 80–88 |

Industrial-Scale Considerations

-

Cost Efficiency : Gas-phase methods reduce solvent use but require SO₃/HCl handling infrastructure.

-

Regulatory Compliance : Waste sulfate disposal must adhere to EPA guidelines (40 CFR § 261.24).

-

Case Study : A 6 mmol scale reaction achieved 80% yield using THF and TMG, demonstrating scalability.

Emerging Techniques

Chemical Reactions Analysis

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding azepane derivative.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the compound to form sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate serves as a building block for synthesizing complex molecules with potential therapeutic properties. Its electrophilic nature allows it to participate in various organic reactions, making it useful for creating novel drug candidates.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits bioactive properties , including antimicrobial and anticancer activities. Studies have shown that it can interact with biological targets, potentially inhibiting cellular processes or enzyme functions. The mechanism likely involves:

- Electrophilic attack on nucleophilic sites on proteins and nucleic acids.

- Disruption of enzymatic activities crucial for cancer cell survival.

For example, compounds derived from this scaffold have been evaluated for their effectiveness against colon cancer cell lines, showing promising results in inhibiting tumor growth and progression .

Interaction Studies

Studies focusing on the interaction mechanisms of this compound reveal its ability to act as an electrophile, which is essential for understanding its therapeutic potential and toxicity profiles. Preliminary findings suggest that it may interact with various biomolecules, leading to significant biological effects.

Case Study 1: Anticancer Activity

A study evaluated the activity of analogs derived from this compound against colon cancer cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene. The results indicated that certain analogs exhibited selective cytotoxicity towards APC-mutant cells while sparing normal cells, highlighting the compound's potential as a targeted therapy .

| Compound | Activity | Selectivity |

|---|---|---|

| TASIN-1 | Inhibits growth of APC-mutant cells | High |

| TASIN-2 | Non-toxic to wild-type APC cells | Moderate |

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of compounds related to this compound. The findings demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate and analogous azepane/piperidine derivatives:

Reactivity and Stability

- Chlorosulfonyl Group: The -SO₂Cl group in the main compound enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides). This contrasts with hydroxyl or amino substituents in analogs, which participate in hydrogen bonding or protonation .

- Boc Protection : All compounds share the Boc group, which is stable under basic conditions but cleavable via acids (e.g., trifluoroacetic acid). Electron-withdrawing groups like -SO₂Cl may slightly accelerate Boc deprotection due to increased electrophilicity .

Physicochemical Properties

- Solubility: The chlorosulfonyl group enhances polarity but may reduce solubility in nonpolar solvents compared to analogs with hydrophobic substituents (e.g., isopropylamino group in ).

- Melting/Boiling Points: Limited experimental data are available, but computational predictions for tert-Butyl 4-(isopropylamino)azepane-1-carboxylate suggest a boiling point of 335.5±35.0°C and density of 0.98±0.1 g/cm³ .

Biological Activity

Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a tert-butyl group, a chlorosulfonyl moiety, and an azepane ring, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 311.83 g/mol

The presence of the chlorosulfonyl group enhances the electrophilic nature of the compound, allowing it to engage in various chemical reactions with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the compound's ability to interact with nucleophilic sites on bacterial proteins, disrupting essential cellular processes.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in preliminary studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. The proposed mechanism involves the formation of covalent bonds with specific proteins or nucleic acids, leading to altered cellular signaling pathways that promote cell death .

The biological activity of this compound can be attributed to its electrophilic nature. This allows it to react with various biomolecules:

- Covalent Bonding : The chlorosulfonyl group can form covalent bonds with thiol groups in proteins, leading to functional modifications that inhibit enzymatic activity.

- Nucleophilic Attack : The compound can undergo nucleophilic attack by cellular nucleophiles, affecting critical cellular functions.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Piperidine derivative | Different ring structure; potential for varied reactivity |

| Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | Piperazine derivative | Contains a piperazine ring; may exhibit distinct biological activities |

The azepane ring in this compound may confer advantages in selectivity and efficacy compared to these similar compounds .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Effects : A study demonstrated that the compound effectively inhibited Staphylococcus aureus growth at sub-micromolar concentrations, indicating strong antibacterial potential.

- Anticancer Research : In vitro tests showed that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What experimental considerations are critical for the efficient synthesis of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate to minimize byproducts?

- Methodology : Utilize a stepwise approach involving (1) Boc protection of the azepane nitrogen to stabilize the amine during subsequent reactions , (2) controlled sulfonylation with chlorosulfonic acid under anhydrous conditions to avoid hydrolysis, and (3) purification via column chromatography (e.g., hexanes/EtOAC with 0.25% triethylamine) to resolve rotameric mixtures . Monitor reaction progress using thin-layer chromatography (TLC) to optimize stoichiometry.

Q. How can researchers confirm the structural integrity of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate post-synthesis?

- Methodology : Employ a combination of -NMR and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and sulfonyl moiety (δ ~3.5–4.0 ppm for azepane protons). X-ray crystallography (using SHELX-97 or WinGX ) provides definitive confirmation of stereochemistry and bond lengths. For example, compare observed C–S bond distances (~1.76 Å) to literature values to validate sulfonylation .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodology : Store under inert gas (N or Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may degrade the Boc protecting group or sulfonate moiety .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate be analyzed to predict packing behavior?

- Methodology : Perform graph-set analysis (as per Etter’s rules ) on X-ray diffraction data to classify intermolecular interactions (e.g., or ). Use software like Mercury or PLATON to calculate hydrogen-bond metrics (distance, angle) and identify dominant motifs (e.g., dimers vs. chains) influencing crystallinity .

Q. What computational strategies are effective for modeling the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate transition-state energies for reactions with amines or alcohols. Compare Mulliken charges on the sulfur atom to predict nucleophilic attack sites. Validate models against experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How can researchers resolve contradictions in reported crystallographic parameters for derivatives of this compound?

- Methodology : Re-refine raw diffraction data using SHELXL with updated scattering factors and anisotropic displacement parameters. Cross-validate results against independent datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to assess intermolecular contact consistency .

Q. What advanced chromatographic techniques optimize the separation of diastereomers or rotamers during synthesis?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/isopropanol gradients for enantiomeric resolution. For rotamers (e.g., due to restricted rotation around the sulfonamide bond), employ high-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid modifier to enhance peak splitting .

Q. How can reaction kinetics be monitored in real-time to study the decomposition of the chlorosulfonyl group under varying pH conditions?

- Methodology : Utilize in situ -NMR (if fluorinated analogs are synthesized) or UV-Vis spectroscopy to track sulfonate formation. Fit kinetic data to a second-order rate law and calculate activation energy () via Arrhenius plots. Control temperature (±0.1°C) using a jacketed reactor .

Methodological Notes

- Spectral Anomalies : If -NMR reveals unexpected splitting (e.g., for azepane protons), consider dynamic effects from chair-boat ring transitions. Variable-temperature NMR (VT-NMR) between –40°C and 25°C can freeze conformational exchange and simplify assignments .

- Safety Protocols : While not a focus, ensure all reactions involving chlorosulfonic acid are conducted in a fume hood with appropriate PPE (nitrile gloves, face shield) due to its corrosive and lachrymatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.